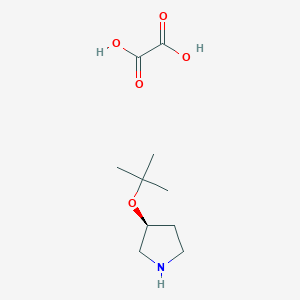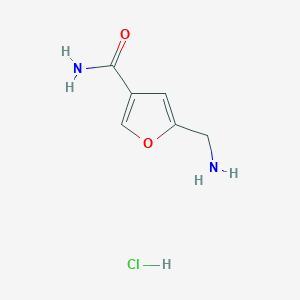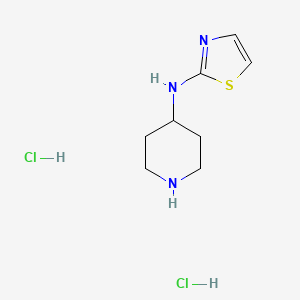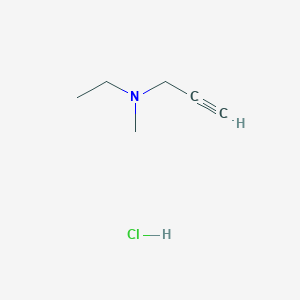
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, also known as 6-AMETQ-HCl, is an organic compound with a wide range of applications in scientific research. It is a quinolinone derivative that can be synthesized through a number of different methods. 6-AMETQ-HCl has been studied for its potential use in drug development, its mechanism of action, and its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has primarily focused on their synthesis, structural analysis, and potential as intermediates for further chemical transformations. For instance, studies have described the synthesis of tetrahydroquinoline derivatives through reactions involving isocyanates and aminoalkyl orthophosphoric or sulfuric acids, yielding compounds with potential for further pharmacological exploration (Cherbuliez et al., 1967).
Pharmacological Potential
Research has also focused on the pharmacological potential of tetrahydroquinoline derivatives. For example, studies on the synthesis and evaluation of 1,2,3,4-tetrahydroquinoline derivatives have explored their potential as antimalarial agents (Carroll et al., 1976) and anticancer agents (Redda et al., 2010). These studies highlight the structural diversity and functional versatility of tetrahydroquinoline compounds, suggesting their potential for developing new therapeutic agents.
Synthesis Techniques
Efficient synthesis techniques have been developed for enantiopure tetrahydroquinoline derivatives, demonstrating their application in creating modulators of nuclear receptors, among other uses. For example, dynamic kinetic resolution methods have been employed for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's significance in pharmaceutical research (Forró et al., 2016).
Chemical Properties and Reactions
The chemical properties and reactions of tetrahydroquinoline derivatives, including those similar to 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, have been extensively studied. These compounds have been used in synthesizing a wide range of heterocyclic compounds, demonstrating their utility in organic chemistry and pharmaceutical sciences. For instance, research has explored the synthesis of pyrroloquinolines from dimethoxyquinolines, showcasing the versatility of tetrahydroquinoline compounds in synthesizing complex molecular structures (Roberts et al., 1997).
Eigenschaften
IUPAC Name |
6-amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15;/h3-4,8H,2,5-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSCBKFIGWRAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)










